molecular formula C7H13NO B2370514 2-(Aminomethyl)-2-methylpent-4-yn-1-ol CAS No. 1093658-59-3

2-(Aminomethyl)-2-methylpent-4-yn-1-ol

Cat. No. B2370514
CAS RN: 1093658-59-3
M. Wt: 127.187
InChI Key: PCSVKEWHEDOZIZ-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-2-methylpent-4-yn-1-ol, also known as AMPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound is a derivative of propargyl alcohol and contains an amino group, making it a versatile molecule for use in various chemical reactions.

Scientific Research Applications

Heterocyclization in Chemical Synthesis

The compound 2-(aminomethyl)-2-methylpent-4-yn-1-ol has been studied in the context of heterocyclic chemistry. For instance, in the aminomethylation of similar vinylacetylenic compounds, researchers found that these compounds can be transformed into α-(1,3-bis-N,N-dialkylaminoprop-2-yl)-β-methylfurans, indicating potential for the synthesis of complex organic structures (Mavrov & Simirskaya, 2001).

Catalysis and Chemical Reactions

In the field of catalysis, studies have explored the reactions of structurally similar compounds under various conditions. For example, the analysis of the carboxylation of 2-methylbutyn-3-ol-2 on Ag- and Cu-containing catalysts, although not directly involving this compound, provides insights into the chemical behavior of related compounds under different catalytic conditions (Finashina et al., 2016).

Enyne Diels-Alder Reaction

The compound has relevance in the enyne Diels-Alder reaction, a significant process in organic chemistry. Research involving similar compounds, such as 4-methylpent-4-en-2-yn-1-ols, has led to the development of tricyclic dioxadienones, which are crucial in the synthesis of certain organic structures. This area of research highlights the potential of this compound in the synthesis of complex organic molecules (Hoffmann et al., 1993).

Chemoenzymatic Procedures

Studies have also explored the action of enzymes on compounds structurally related to this compound, leading to the production of stereochemically pure compounds. This research is significant for understanding how this compound and its derivatives could be used in chemoenzymatic synthesis and the production of specific isomers (Bakke et al., 1999).

properties

IUPAC Name

2-(aminomethyl)-2-methylpent-4-yn-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c1-3-4-7(2,5-8)6-9/h1,9H,4-6,8H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCSVKEWHEDOZIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC#C)(CN)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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